4-Ethynyl-4-methylcyclohex-2-en-1-one
Description
4-Ethynyl-4-methylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated enone system and substituents at the 4-position: an ethynyl (sp-hybridized carbon) and a methyl group. The ethynyl group confers rigidity and reactivity, making the compound valuable in synthetic chemistry for applications such as click chemistry or Sonogashira couplings. Its structural features influence electronic distribution, steric hindrance, and solubility, distinguishing it from related cyclohexenones.
Properties
CAS No. |
152428-87-0 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.178 |
IUPAC Name |
4-ethynyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-9(2)6-4-8(10)5-7-9/h1,4,6H,5,7H2,2H3 |
InChI Key |
CLCVLGLTDIQURP-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C=C1)C#C |
Synonyms |
2-Cyclohexen-1-one, 4-ethynyl-4-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-2-enone as the starting material.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where cyclohex-2-enone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group is introduced via a methylation reaction, where the intermediate product is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted cyclohexenone derivatives.
Scientific Research Applications
4-Ethynyl-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-methylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of 4-Ethynyl-4-methylcyclohex-2-en-1-one with two analogues from the evidence:
*Calculated molecular weight based on formula.
Key Observations:
Physical and Chemical Properties
- Solubility: Cyclohexenones with bulky or polar substituents (e.g., ) exhibit lower solubility in ethanol compared to simpler derivatives. The ethynyl group in the target compound may reduce solubility relative to methyl or isopropyl analogues.
- Stability : Ethynyl groups are prone to oxidation, necessitating inert storage conditions, whereas isopropyl derivatives () are more stable under ambient conditions.
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